(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride
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Overview
Description
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride is a chemical compound that features a benzyloxycarbonyl group, which is commonly used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. The Cbz group is introduced using reagents like benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: Catalytic hydrogenation can remove the Cbz group, yielding the free amine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in an appropriate solvent.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Free amine.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Potential use in drug development for the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride involves the protection of the amino group by the benzyloxycarbonyl group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Cbz group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group .
Comparison with Similar Compounds
Similar Compounds
(2S)-N-(tert-Butoxycarbonyl)-2-methyltaurine chloride: Uses a tert-butoxycarbonyl (Boc) group for protection.
(2S)-N-(Fluorenylmethoxycarbonyl)-2-methyltaurine chloride: Uses a fluorenylmethoxycarbonyl (Fmoc) group for protection.
Uniqueness
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride is unique due to the stability of the Cbz group under a variety of reaction conditions. The Cbz group can be removed selectively by catalytic hydrogenation, which is a mild and efficient method compared to the removal of other protecting groups like Boc or Fmoc .
Properties
IUPAC Name |
benzyl N-[(2S)-1-chlorosulfonylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHFPICSMSDBCI-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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